An In-depth Technical Guide to Methyl 1-benzylpyrrolidine-3-carboxylate
An In-depth Technical Guide to Methyl 1-benzylpyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key synthetic intermediate, its pyrrolidine scaffold is a foundational component in the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its pivotal role as a building block for potent therapeutic agents, including analgesics, anti-inflammatory drugs, and neurotransmitter modulators.
Physicochemical Properties
The basic properties of Methyl 1-benzylpyrrolidine-3-carboxylate (CAS No: 17012-21-4) are summarized below. These properties are crucial for its handling, reaction optimization, and formulation development. While extensive experimental data for properties like pKa and LogP are not widely published, values for structurally related compounds and computational predictions offer valuable insights.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 219.28 g/mol | --INVALID-LINK-- |
| CAS Number | 17012-21-4 | --INVALID-LINK-- |
| Appearance | Colorless to light orange/yellow clear liquid | --INVALID-LINK--, --INVALID-LINK-- |
| Density | 1.08 g/cm³ | --INVALID-LINK-- |
| Boiling Point | 105 °C @ 4 mmHg | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.52 | --INVALID-LINK-- |
| pKa (estimated) | ~9.5 (for the pyrrolidine nitrogen) | --INVALID-LINK--, --INVALID-LINK-- |
| XlogP (predicted) | 1.7 | --INVALID-LINK-- |
| Solubility | Moderate solubility in organic solvents | --INVALID-LINK-- |
| Storage Conditions | Room Temperature, recommended <15°C in a cool, dark place | --INVALID-LINK-- |
Note: The pKa value is estimated based on the structurally similar compound 1-benzylpyrrolidine, which has a reported pKa of 9.51 for the tertiary amine.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of Methyl 1-benzylpyrrolidine-3-carboxylate.
Synthesis via Esterification
A common and direct route to Methyl 1-benzylpyrrolidine-3-carboxylate is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 1-benzylpyrrolidine-3-carboxylic acid.
Reaction: 1-benzylpyrrolidine-3-carboxylic acid + Methanol --(H⁺)--> Methyl 1-benzylpyrrolidine-3-carboxylate + Water
Materials:
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1-benzylpyrrolidine-3-carboxylic acid (1.0 eq)
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Anhydrous Methanol (used as solvent and reactant)
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Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic amount)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Diethyl ether or Ethyl acetate
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Deionized water
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzylpyrrolidine-3-carboxylic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).
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Catalyst Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or thionyl chloride dropwise to the stirring solution.
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Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.
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Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure Methyl 1-benzylpyrrolidine-3-carboxylate.
